
4-((4-Isopropylcyclohexyl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with a cyclohexyl derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the cyclohexyl halide under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be alkylated or acylated using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated piperidine derivatives
Wissenschaftliche Forschungsanwendungen
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[4-(propan-2-yl)cyclohexyl]methanol}: A related compound with a hydroxyl group instead of a piperidine ring.
N-(piperidine-4-yl)benzamide: Another piperidine derivative with different substituents.
Uniqueness
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group and a piperidine ring makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H29N |
|---|---|
Molekulargewicht |
223.40 g/mol |
IUPAC-Name |
4-[(4-propan-2-ylcyclohexyl)methyl]piperidine |
InChI |
InChI=1S/C15H29N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h12-16H,3-11H2,1-2H3 |
InChI-Schlüssel |
RZRZZWWWAKQCGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


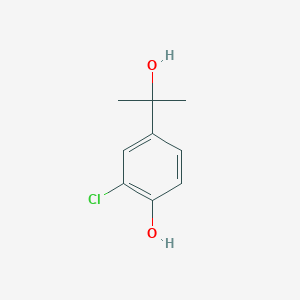
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)

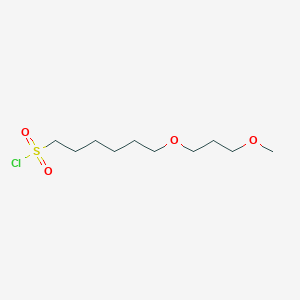
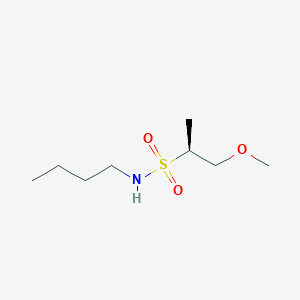


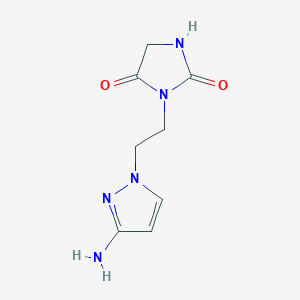
![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
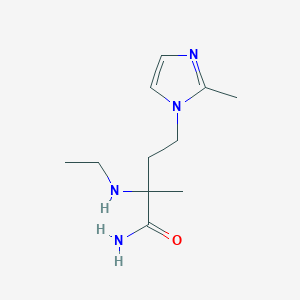

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)

